N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
"N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide" is a heterocyclic compound featuring a benzamide scaffold substituted with a 1,2,3,4-tetrazole ring at the 2-position and a 6-fluoroindole moiety linked via an ethyl chain. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Properties
Molecular Formula |
C18H15FN6O |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15FN6O/c19-14-6-5-13-7-9-24(17(13)11-14)10-8-20-18(26)15-3-1-2-4-16(15)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
ISEAIPKUKGQZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Synthesis of 6-fluoroindole: This can be achieved through the fluorination of indole using a fluorinating agent such as Selectfluor.
Formation of the ethyl linker: The 6-fluoroindole is then reacted with an appropriate ethylating agent to introduce the ethyl group.
Tetrazole formation: The ethylated 6-fluoroindole is then subjected to a cyclization reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.
Benzamide coupling: Finally, the tetrazole-containing intermediate is coupled with 2-aminobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the indole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the fluorine atom with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The indole and tetrazole moieties are known to interact with a variety of biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a valuable compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of products with unique characteristics.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with various molecular targets. The indole moiety is known to bind to receptors and enzymes, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with proteins in a similar manner to natural ligands. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The 6-fluoro substituent increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Solubility : Tetrazole’s polarity may improve aqueous solubility relative to carboxybenzamide analogs.
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The compound features an indole structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[2-(6-fluoroindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
| InChI Key | PMXCHUZWZBGLDP-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines. A notable study reported that indole derivatives displayed IC50 values in the submicromolar range against human cervical carcinoma (HeLa) cells and murine leukemia cells (L1210) .
The anticancer mechanisms attributed to indole derivatives include:
- Inhibition of Cell Proliferation : Indole compounds often inhibit key proteins involved in cell cycle regulation.
- Induction of Apoptosis : Many indole derivatives trigger programmed cell death pathways in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. A study indicated that related indole derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the efficacy of an indole derivative similar to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide on HeLa cells. The derivative exhibited an IC50 value of 0.86 µM, indicating potent antiproliferative activity .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties of a series of indole derivatives. Among them, a compound with a similar structure demonstrated MIC values lower than standard antibiotics against resistant strains of S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
